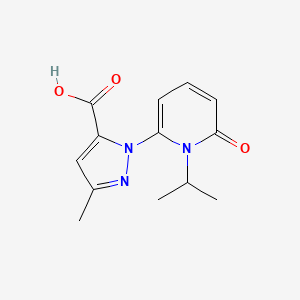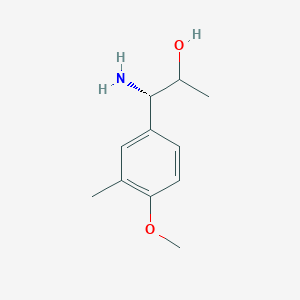
(1S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL: is a chiral compound with a specific stereochemistry It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, along with a hydroxyl group on the propan-2-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4-methoxy-3-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The hydroxyl group is then converted to an amino group through reductive amination, using reagents like ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride (NaBH3CN).
Chiral Resolution: The final step involves chiral resolution to obtain the (1S) enantiomer, which can be achieved using chiral catalysts or resolving agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to a corresponding amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Corresponding ketones or aldehydes
Reduction: Corresponding amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
(1S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of (1S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The amino and hydroxyl groups can form hydrogen bonds with target proteins, while the methoxy and methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.
類似化合物との比較
(1S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL: can be compared with other similar compounds such as:
(1R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL: The enantiomer of the compound, which may have different biological activities and properties.
1-Amino-1-(4-methoxyphenyl)propan-2-OL: Lacks the methyl group, which may affect its reactivity and interactions.
1-Amino-1-(3-methylphenyl)propan-2-OL: Lacks the methoxy group, which may influence its solubility and binding affinity.
The uniqueness of This compound lies in its specific stereochemistry and the presence of both methoxy and methyl groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
(1S)-1-amino-1-(4-methoxy-3-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO2/c1-7-6-9(11(12)8(2)13)4-5-10(7)14-3/h4-6,8,11,13H,12H2,1-3H3/t8?,11-/m1/s1 |
InChIキー |
YJLGGNXKKIPDFU-QHDYGNBISA-N |
異性体SMILES |
CC1=C(C=CC(=C1)[C@@H](C(C)O)N)OC |
正規SMILES |
CC1=C(C=CC(=C1)C(C(C)O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


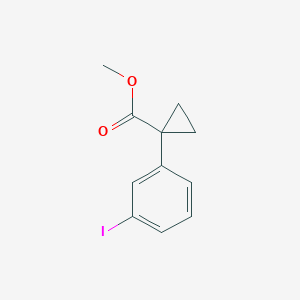
![(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL](/img/structure/B13054813.png)
![(1R)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine](/img/structure/B13054817.png)
![1-(5-Fluoropyrimidin-2-YL)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13054821.png)
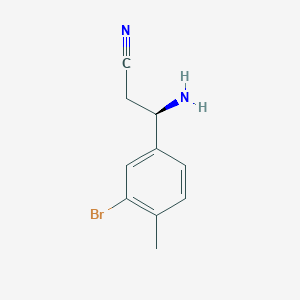
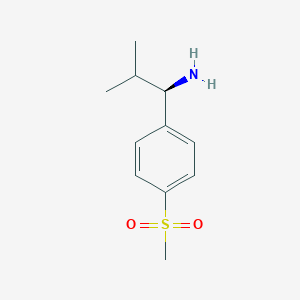

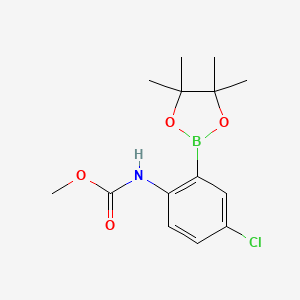

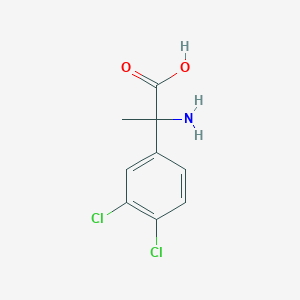
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine](/img/structure/B13054875.png)
![N-(7-Oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13054885.png)
![2-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL)pyrimidine-5-carboxylic acid](/img/structure/B13054886.png)
